Cas no 898763-91-2 (3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone)

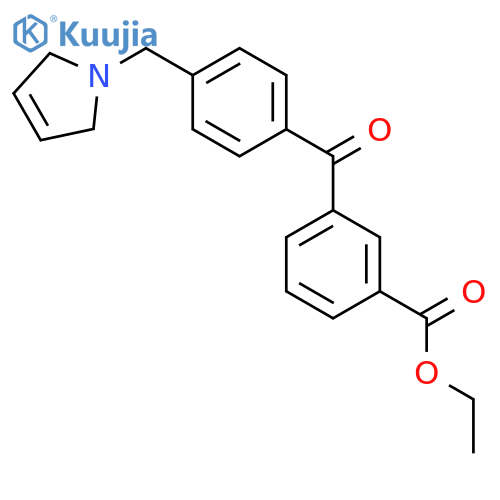

898763-91-2 structure

商品名:3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone

CAS番号:898763-91-2

MF:C21H21NO3

メガワット:335.396345853806

MDL:MFCD03841847

CID:1946133

PubChem ID:24724622

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

-

- 3-CARBOETHOXY-4'-(3-PYRROLINOMETHYL) BENZOPHENONE

- ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate

- LogP

- 3-CARBOETHOXY-4'-(3-PYRROLINOMETHYL)BENZOPHENONE

- MFCD03841847

- 898763-91-2

- AKOS016020001

- Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

- DTXSID90643021

- Ethyl3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

- Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate

- 3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone

-

- MDL: MFCD03841847

- インチ: InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3

- InChIKey: LRVZXDSPAJSQLV-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3

計算された属性

- せいみつぶんしりょう: 335.15200

- どういたいしつりょう: 335.15214353Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- PSA: 46.61000

- LogP: 3.40400

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C095170-500mg |

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone |

898763-91-2 | 500mg |

$ 735.00 | 2022-06-06 | ||

| abcr | AB364635-2g |

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |

898763-91-2 | 97% | 2g |

€1677.00 | 2025-02-13 | |

| A2B Chem LLC | AH81864-5g |

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate |

898763-91-2 | 97% | 5g |

$2291.00 | 2024-04-19 | |

| Crysdot LLC | CD11023939-1g |

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate |

898763-91-2 | 95+% | 1g |

$433 | 2024-07-19 | |

| abcr | AB364635-1 g |

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |

898763-91-2 | 97% | 1 g |

€932.90 | 2023-07-19 | |

| Fluorochem | 204609-5g |

3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone |

898763-91-2 | 97% | 5g |

£2025.00 | 2022-02-28 | |

| TRC | C095170-250mg |

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone |

898763-91-2 | 250mg |

$ 440.00 | 2022-06-06 | ||

| Fluorochem | 204609-1g |

3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone |

898763-91-2 | 97% | 1g |

£540.00 | 2022-02-28 | |

| Fluorochem | 204609-2g |

3-carboethoxy-4'-(3-pyrrolinomethyl) benzophenone |

898763-91-2 | 97% | 2g |

£1013.00 | 2022-02-28 | |

| A2B Chem LLC | AH81864-1g |

Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate |

898763-91-2 | 97% | 1g |

$644.00 | 2024-04-19 |

3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

898763-91-2 (3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898763-91-2)3-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone

清らかである:99%

はかる:1g

価格 ($):393.0